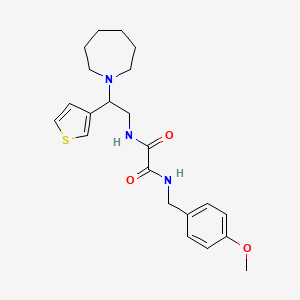
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide is a complex organic compound that features a unique combination of functional groups. This compound includes an azepane ring, a thiophene ring, and an oxalamide moiety, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide typically involves multiple steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Thiophene Ring Introduction: The thiophene ring is often introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Oxalamide Formation: The final step involves the formation of the oxalamide linkage. This can be achieved by reacting an oxalyl chloride derivative with the amine precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, often using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The azepane ring can be reduced using hydrogenation techniques, typically with palladium on carbon (Pd/C) as a catalyst.
Substitution: The methoxy group on the benzyl ring can participate in nucleophilic substitution reactions, often under basic conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, H2O2
Reduction: H2, Pd/C
Substitution: NaOH, KOH
Major Products
Oxidation: Sulfoxides or sulfones from the thiophene ring.
Reduction: Saturated azepane derivatives.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Medicine
In medicine, the compound’s potential therapeutic effects could be explored in the context of treating diseases that involve the pathways it affects. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism by which N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide exerts its effects would depend on its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The azepane and thiophene rings may facilitate binding to these targets, while the oxalamide moiety could play a role in the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- N1-(2-(piperidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide
- N1-(2-(azepan-1-yl)-2-(furan-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide
Uniqueness
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide is unique due to the presence of both the azepane and thiophene rings, which are less common in similar compounds. This combination may confer unique chemical and biological properties, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
N'-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N-[(4-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S/c1-28-19-8-6-17(7-9-19)14-23-21(26)22(27)24-15-20(18-10-13-29-16-18)25-11-4-2-3-5-12-25/h6-10,13,16,20H,2-5,11-12,14-15H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFRCHFWUDXRGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CSC=C2)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

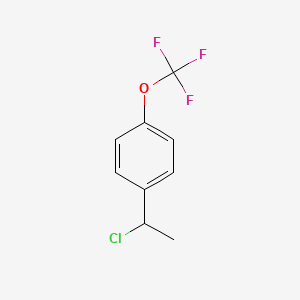
![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2762973.png)
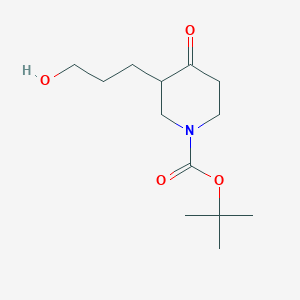
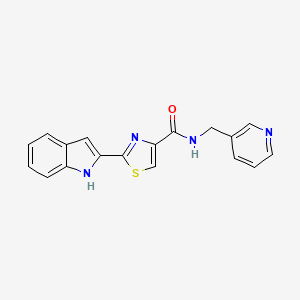
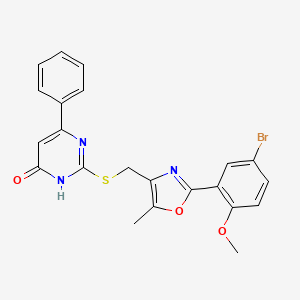
![N-[Cyclopropyl-[3-(trifluoromethyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2762979.png)

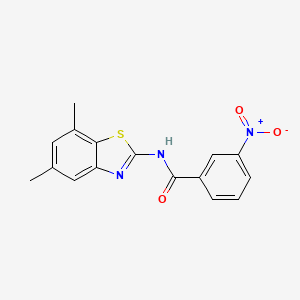

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-methylbut-2-enamide](/img/structure/B2762986.png)
![N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B2762987.png)
![1-(3-methoxypropyl)-9-methyl-4-oxo-N-(1-phenylethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2762989.png)
![N-[1-(4-propylbenzoyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2762990.png)
